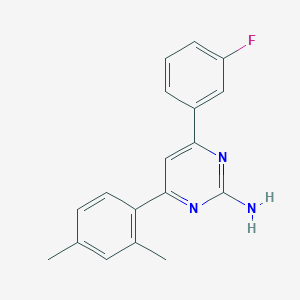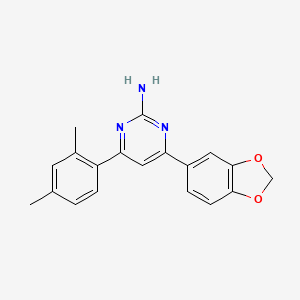
4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine, or 4-(2,4-DMP)-6-(3-FP)P, is a pyrimidine-based compound that has been studied for its potential therapeutic applications. This compound has been studied for its ability to interact with a variety of receptors, including serotonin and dopamine receptors, to produce a variety of effects in the body. It is also known to possess anti-inflammatory and antioxidant properties.
科学的研究の応用
4-(2,4-DMP)-6-(3-FP)P has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and antioxidant properties, as well as the ability to interact with a variety of receptors, including serotonin and dopamine receptors, to produce a variety of effects in the body. In addition, it has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of 4-(2,4-DMP)-6-(3-FP)P is not yet fully understood. However, it is believed to interact with a variety of receptors, including serotonin and dopamine receptors, to produce a variety of effects in the body. In addition, it has been shown to possess anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
4-(2,4-DMP)-6-(3-FP)P has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and antioxidant properties, as well as the ability to interact with a variety of receptors, including serotonin and dopamine receptors, to produce a variety of effects in the body. In addition, it has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 4-(2,4-DMP)-6-(3-FP)P in lab experiments include its low cost and ease of synthesis. In addition, it has been shown to possess anti-inflammatory and antioxidant properties, as well as the ability to interact with a variety of receptors, including serotonin and dopamine receptors, to produce a variety of effects in the body. However, there are some limitations to its use in lab experiments, such as its potential toxicity and the lack of a clear understanding of its mechanism of action.
将来の方向性
Given its potential therapeutic applications, 4-(2,4-DMP)-6-(3-FP)P has a great potential for further research. Possible future directions include further studies on its mechanism of action, its potential use in the treatment of various diseases, and its potential toxicity. In addition, studies on its potential interactions with other drugs and its potential side effects may be of interest. Finally, further studies on its potential use in the development of new drugs and therapies may be of interest.
合成法
The synthesis of 4-(2,4-DMP)-6-(3-FP)P involves the reaction of 2,4-dimethylphenol and 3-fluorophenol with pyrimidine-2-amine. This is a two-step process that begins with the formation of a Schiff base intermediate, followed by the formation of the desired 4-(2,4-DMP)-6-(3-FP)P product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between 80 and 100°C.
特性
IUPAC Name |
4-(2,4-dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3/c1-11-6-7-15(12(2)8-11)17-10-16(21-18(20)22-17)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVXXGWBJYGIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














